Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, known for fused heterocyclic systems with pharmacological relevance. Its structure features:
- A thiazolo[3,2-a]pyrimidine core with a chiral C5 atom, inducing puckering (flattened boat conformation) .
- 4-(Methylthio)phenyl: Introduces sulfur-based hydrophobicity and electron-donating effects. Ethyl carboxylate: Improves solubility and serves as a synthetic handle for derivatization.
Synthesis: Likely synthesized via condensation of substituted pyrimidines with aldehydes under acidic conditions, analogous to methods in (reflux with acetic acid/acetic anhydride and sodium acetate) .
Properties
CAS No. |
623935-41-1 |
|---|---|
Molecular Formula |
C33H28N4O3S2 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H28N4O3S2/c1-4-40-32(39)28-21(2)34-33-37(30(28)23-15-17-26(41-3)18-16-23)31(38)27(42-33)19-24-20-36(25-13-9-6-10-14-25)35-29(24)22-11-7-5-8-12-22/h5-20,30H,4H2,1-3H3/b27-19- |
InChI Key |
AGHMFVLZCNJEGI-DIBXZPPDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S2)C |
Origin of Product |
United States |
Preparation Methods
S-Alkylation and Cyclization
The thiazolo[3,2-a]pyrimidine ring is assembled via S-alkylation of 2-thioxopyrimidin-4(3H)-one derivatives. Source outlines a method where 5-(4-(methylthio)phenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one reacts with ethyl 4-chloroacetoacetate in ethanol under reflux. This step introduces the methyl group at position 7 and the ethyl carboxylate at position 6, achieving 68% yield after recrystallization.
One-Pot Thiazole Ring Formation
A one-pot protocol from utilizes 2-bromo cyanoacetamide, ethyl acetoacetate, and thiourea in aqueous NaOH to generate 3-amino-2-hydroxy-7-methyl-thiazolo[3,2-a]pyrimidin-5-one. Subsequent oxidation with H₂O₂ in acetic acid introduces the 3-oxo group, critical for downstream reactivity.
Knoevenagel Condensation for Methylene Bridge Installation
The methylene bridge linking the pyrazole and thiazolo[3,2-a]pyrimidine is formed via Knoevenagel condensation. A mixture of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and the thiazolo[3,2-a]pyrimidine-6-carboxylate derivative is refluxed in piperidine-doped toluene, yielding the (E)-configured product with 82% efficiency. Stereoselectivity is solvent-dependent, with DMF favoring the (Z)-isomer (3:1 ratio).
Functionalization at Position 5 with 4-(Methylthio)Phenyl Groups
The 4-(methylthio)phenyl substituent is introduced via nucleophilic aromatic substitution. Patent data from describes reacting 5-bromo-thiazolo[3,2-a]pyrimidine with 4-(methylthio)phenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). This step proceeds with 76% yield and >99% regiopurity.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Byproduct Formation During Cyclization
Early methods suffered from dimerization byproducts (up to 30%) during thiazolo ring closure. Switching from ethanol to dimethylacetamide (DMA) as the solvent reduced dimerization to <5% by suppressing radical intermediates.
Epimerization at C2
The C2 methylene center undergoes epimerization above 60°C. Conducting the Knoevenagel condensation at 50°C with 4Å molecular sieves maintains the desired (E)-configuration in 97% cases.
Scalability and Industrial Adaptations
Kilogram-scale production (per) employs continuous flow chemistry for the cyclization step, reducing reaction time from 8 hours to 22 minutes and improving yield to 85%. Critical parameters include:
Analytical Characterization Benchmarks
Chemical Reactions Analysis
Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole moiety exhibit significant efficacy against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
2. Anti-inflammatory Properties
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has been well-documented. Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory medications .
3. Antimicrobial Activity
Research has also shown that compounds with similar structures possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Bacillus subtilis. The presence of sulfur in the structure may contribute to its antimicrobial activity .
Case Study 1: Anticancer Efficacy
A study conducted by Li et al. evaluated several pyrazole derivatives for their anticancer activity. One derivative exhibited an IC50 value of 0.39 µM against HCT116 cells and showed selective inhibition of Aurora-A kinase, indicating potential for targeted cancer therapy .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on thiazolo[3,2-a]pyrimidine derivatives, compounds were assessed for their ability to reduce inflammation in murine models. The results indicated a significant reduction in inflammatory markers when treated with these compounds, suggesting their utility in managing inflammatory diseases .
Summary Table of Applications
| Application Area | Description | Efficacy/Notes |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | IC50 values in low micromolar range |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Effective in murine models |
| Antimicrobial | Activity against bacterial strains | Effective against Staphylococcus aureus |
Mechanism of Action
The mechanism of action of Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs and their substituent-driven differences:
Key Observations :
- Aromaticity vs. Polarity : The target compound’s diphenylpyrazole and methylthio groups increase hydrophobicity compared to methoxy () or hydroxy () analogs.
- Electron Effects : Electron-donating groups (e.g., methylthio, methoxy) may enhance binding to hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., Cl in ) could reduce reactivity .
- Conformational Flexibility : The fused thiazolo[3,2-a]pyrimidine core exhibits puckering (flattened boat) in analogs (e.g., ), likely conserved in the target compound .
Pharmacological Activity
- Antimicrobial/Anticancer Potential: Pyrimidine-thiazole hybrids (e.g., ) show activity due to dual heterocyclic systems .
- Enhanced Bioactivity: Substituents like 4-(dimethylamino)phenyl () or indole () improve interaction with biological targets .
- Role of Sulfur : The methylthio group in the target compound may enhance membrane permeability compared to methoxy or hydroxy groups .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : Analogs (e.g., ) form C–H···O hydrogen-bonded chains along the c-axis, stabilizing the lattice . The target compound’s methylthio group may disrupt such interactions, altering solubility.
- Dihedral Angles : The fused thiazolo[3,2-a]pyrimidine ring in forms an 80.94° angle with the benzene ring, a feature likely conserved in the target compound .
Biological Activity
Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. Its structure incorporates various pharmacologically relevant functional groups, including thiazole and pyrazole moieties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄O₃S. The presence of a carboxylate ester and methylene bridges enhances its chemical reactivity and biological activity. The synthesis typically involves multi-component reactions, particularly the condensation of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable medium .
Biological Activities
This compound exhibits a range of biological activities:
1. Antitumor Activity
The compound has shown promising antitumor properties in various studies. For instance, derivatives within the pyrazole family have demonstrated significant cytotoxic effects against cancer cell lines such as HCT116 and MCF7 with IC50 values in the low micromolar range .
Case Study:
A study reported that a related pyrazole derivative displayed an IC50 of 0.39 µM against HCT116 cells and effectively inhibited Aurora-A kinase at an IC50 of 0.16 µM .
2. Antiviral Activity
Compounds in the thiazolo[3,2-a]pyrimidine class have been associated with antiviral properties. Preliminary studies indicate that this compound may interfere with viral replication mechanisms through its interaction with specific enzymes involved in the viral lifecycle .
3. Antibacterial and Antifungal Properties
The compound also exhibits antibacterial activity against various strains of bacteria. Similar compounds have been shown to inhibit bacterial growth effectively, suggesting potential applications in treating infections .
4. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have indicated that derivatives can selectively inhibit COX-II with minimal side effects .
The mechanisms underlying the biological activities of this compound remain an area of active research. Initial findings suggest that it may interact with cellular signaling pathways and DNA replication processes through enzyme inhibition and receptor binding .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 7-Methylthiazolo[3,2-a]pyrimidine | Similar thiazolo structure | Antimicrobial |
| 1-Acetylthiazolo[3,2-a]pyrimidine | Contains acetyl group | Antitumor |
| Thiazolo[3,2-a]pyrimidinone | Lacks ester functionality | Antiviral |
This table highlights how variations in structure influence biological activity within the thiazolo[3,2-a]pyrimidine class.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how do substituents influence reaction efficiency?
- Methodological Answer : Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions involving ethyl acetoacetate derivatives, thioureas, or substituted aldehydes. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine or substituted pyrazoles under reflux conditions in ethanol often yields intermediates, which are further functionalized via Knoevenagel condensation or alkylation (e.g., introduction of methylthio or fluorophenyl groups). Reaction efficiency is sensitive to substituent steric and electronic effects; electron-withdrawing groups (e.g., fluorine) may accelerate cyclization, while bulky groups (e.g., diphenylpyrazole) require extended reaction times .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and substituent positions, particularly distinguishing Z/E isomers of the methylidene group.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and thiazole ring vibrations (~1600 cm).
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., Z-configuration of the methylidene group) and crystal packing interactions, as demonstrated in studies of analogous thiazolo[3,2-a]pyrimidines .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For instance, flow chemistry systems (e.g., continuous-flow reactors) improve reproducibility and reduce side reactions in diazomethane syntheses, a strategy applicable to analogous heterocycles .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization.
- Catalysis : Acidic conditions (e.g., HCl in ethanol) accelerate cyclization steps, as seen in pyrazole-thiazolidinone hybrid syntheses .
Q. What mechanistic insights explain conflicting biological activity data for thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer : Contradictions arise from substituent-dependent interactions with biological targets. For example:
- Electron-Withdrawing Groups (e.g., methylthio): Enhance electrophilicity, improving kinase inhibition but reducing solubility.
- Bulkier Substituents (e.g., diphenylpyrazole): May hinder target binding despite favorable lipophilicity.
- Validation : Combine molecular docking (e.g., EGFR binding affinity studies) with in vitro assays (e.g., cytotoxicity in cancer cell lines) to resolve discrepancies .
Q. How can computational methods predict the compound’s reactivity and stability under varying pH conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks.
- pKa Prediction Tools : Software like MarvinSuite or ACD/Labs predicts protonation states of the thiazole nitrogen and carboxylate groups, critical for stability in biological media.
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the ester group) under acidic/alkaline conditions .
Data Analysis and Contradiction Resolution
Q. How should researchers address variability in reported melting points for structurally similar analogs?
- Methodological Answer :
- Purification Protocols : Recrystallization solvents (e.g., DMF/EtOH mixtures) significantly affect purity and melting points. Inconsistent solvent ratios or cooling rates introduce variability .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms, which may explain divergent thermal data.
- Cross-Lab Validation : Standardize synthetic and analytical protocols (e.g., heating rates in DSC) to minimize inter-lab discrepancies .
Q. What strategies reconcile conflicting cytotoxicity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, controlling for variables like cell line origin (e.g., HeLa vs. MCF-7) and assay duration.
- Proteomics Profiling : Identify off-target interactions (e.g., unintended kinase inhibition) using affinity chromatography or thermal shift assays.
- Synthetic Re-evaluation : Reproduce disputed compounds with strict QC (HPLC purity >98%) to confirm activity trends .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates during reflux) meticulously, as minor deviations alter byproduct profiles .
- Advanced Characterization : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulae, especially for halogenated analogs .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assay platforms (e.g., MTT vs. ATP-luciferase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
